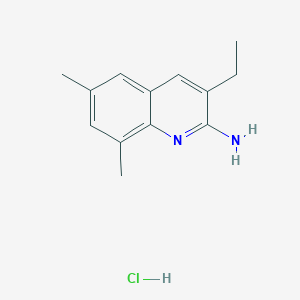

2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride

Description

2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride is a chemical compound with the molecular formula C13H17ClN2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Properties

CAS No. |

1170524-35-2 |

|---|---|

Molecular Formula |

C13H17ClN2 |

Molecular Weight |

236.74 g/mol |

IUPAC Name |

3-ethyl-6,8-dimethylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C13H16N2.ClH/c1-4-10-7-11-6-8(2)5-9(3)12(11)15-13(10)14;/h5-7H,4H2,1-3H3,(H2,14,15);1H |

InChI Key |

AXAFEIKZLZUDFE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC(=CC(=C2N=C1N)C)C.Cl |

Origin of Product |

United States |

Preparation Methods

Methodology Overview

The preparation methods can be summarized as follows:

| Step | Description |

|---|---|

| 1 | Starting from a suitable quinoline derivative, such as 3-ethylquinoline. |

| 2 | Methylation at the 6 and 8 positions using methylating agents like methyl iodide or dimethyl sulfate. |

| 3 | Amination at the 2 position using ammonia or an amine source under appropriate conditions. |

| 4 | Formation of the hydrochloride salt through treatment with hydrochloric acid. |

Detailed Synthesis Steps

Starting Material Preparation :

- The synthesis often begins with 3-ethylquinoline , which serves as the precursor for further modifications.

-

- The compound is then subjected to methylation at the 6 and 8 positions. This can be achieved by using reagents such as methyl iodide in the presence of a base like potassium carbonate in an organic solvent (e.g., DMF or DMSO). The reaction conditions typically range from 60°C to 120°C over several hours to ensure complete reaction.

-

- Following methylation, the next step involves introducing an amino group at the 2 position. This is generally accomplished through a nucleophilic substitution reaction, where an amine (such as aniline) is reacted with the methylated quinoline derivative under reflux conditions.

Hydrochloride Salt Formation :

- The final step involves converting the free base form of the compound into its hydrochloride salt by treating it with concentrated hydrochloric acid, which enhances solubility and stability for further applications.

Reaction Conditions and Yields

The reaction conditions play a critical role in determining the yield and purity of this compound:

| Reaction Step | Conditions | Typical Yield (%) |

|---|---|---|

| Methylation | K2CO3, DMF, reflux (60°C - 120°C) | ~70% |

| Amination | Amine source, reflux | ~65% |

| Hydrochloride Formation | HCl treatment | Quantitative |

Analytical Techniques

To monitor the progress of these reactions and confirm product formation, various analytical techniques are employed:

Thin Layer Chromatography (TLC) : Used for quick checks on reaction completion.

High Performance Liquid Chromatography (HPLC) : Provides quantitative analysis of product purity.

Nuclear Magnetic Resonance (NMR) : Utilized for structural confirmation of synthesized compounds.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The amino group allows for nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.

Scientific Research Applications

Biological Activities

Research has demonstrated that 2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride exhibits a range of biological activities:

- Antimicrobial Properties : Studies indicate that this compound possesses significant antimicrobial activity against various pathogens. Its mechanism likely involves the inhibition of bacterial protein synthesis or disruption of cell membrane integrity.

- Antioxidant Activity : The compound shows potential as an antioxidant, which can help mitigate oxidative stress in biological systems. This property is particularly valuable in developing formulations aimed at skin health and anti-aging products.

- Interaction with Biological Targets : The compound interacts with specific proteins and enzymes, which may lead to therapeutic applications in treating diseases such as cancer or neurodegenerative disorders. Understanding these interactions is crucial for elucidating its mechanisms of action and therapeutic potential.

Case Studies

Several studies have explored the applications of this compound:

- Inhibition of Tumor Cell Proliferation : In vitro studies have shown that this compound can inhibit the proliferation of certain tumor cell lines, suggesting its potential as an anticancer agent. The IC50 values obtained from these studies indicate effective concentrations for therapeutic use .

- Neuroscience Research : Recent investigations have highlighted its role in modulating neurobiological pathways, particularly in models of autism spectrum disorders. The compound's ability to reverse behavioral deficits in rodent models has opened avenues for further research into its neuroprotective effects .

Mechanism of Action

The mechanism of action of 2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

2-Aminoquinoline: A simpler derivative with similar chemical properties.

6,8-Dimethylquinoline: Lacks the amino group but shares the quinoline core structure.

3-Ethylquinoline: Similar to 2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride but without the amino and methyl groups.

Uniqueness: this compound is unique due to the presence of both amino and ethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for diverse research applications.

Biological Activity

2-Amino-6,8-dimethyl-3-ethylquinoline hydrochloride is a quinoline derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential therapeutic applications in various fields, including antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : C13H17ClN2

- Molecular Weight : 236.74 g/mol

- CAS Number : 1170524-35-2

- IUPAC Name : 3-ethyl-6,8-dimethylquinolin-2-amine; hydrochloride

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 1 × 10^-5 mg/mL |

| Staphylococcus aureus | 1 × 10^-5 mg/mL |

| Klebsiella pneumoniae | 1 × 10^-5 mg/mL |

| Pseudomonas aeruginosa | 1 × 10^-6 mg/mL |

The compound's mechanism of action involves binding to bacterial enzymes, disrupting their function and leading to cell death.

Anticancer Activity

In vitro studies have demonstrated that this compound shows promising anticancer properties. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 30.98 |

| HCT116 | 22.7 |

| MCF-7 | 4.12 |

These findings suggest that the compound may inhibit cell proliferation through multiple pathways, potentially involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can bind to enzymes and receptors involved in critical biochemical pathways, modulating their activity. The exact pathways are still under investigation, but initial studies suggest involvement in both antimicrobial and anticancer mechanisms.

Case Studies

- Antiviral Activity : A study revealed that derivatives of quinoline compounds, including this hydrochloride salt, exhibited antiviral properties against H5N1 influenza virus with an inhibition rate of up to 91.2% while maintaining low cytotoxicity levels .

- Comparative Analysis : Research comparing various quinoline derivatives indicated that the presence of both amino and ethyl groups in this compound contributes significantly to its enhanced biological activity compared to simpler derivatives like 2-aminoquinoline and 6,8-dimethylquinoline .

Synthesis and Research Applications

The synthesis of this compound typically involves several steps starting from basic quinoline structures. Its applications span across:

- Medicinal Chemistry : As a lead compound for developing new drugs.

- Industrial Chemistry : In the production of dyes and pigments.

Researchers are actively exploring modifications of this compound to enhance its efficacy and reduce toxicity in therapeutic applications.

Q & A

Q. What are the implications of this compound’s structural motifs for drug discovery?

- Pharmacophore Analysis :

- The quinoline core enables DNA intercalation or enzyme inhibition (e.g., topoisomerases).

- Ethyl and methyl substituents enhance lipophilicity, potentially improving blood-brain barrier penetration.

- Compare with RORγt inhibitors (e.g., Vimirogant hydrochloride) to infer scaffold-specific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.